molecular formula C10H18O2 B100766 (R)-(+)-Citronellic acid CAS No. 18951-85-4

(R)-(+)-Citronellic acid

Cat. No. B100766
CAS RN: 18951-85-4
M. Wt: 170.25 g/mol
InChI Key: GJWSUKYXUMVMGX-SECBINFHSA-N
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Description

(R)-(+)-Citronellic acid is a compound related to citronellal, a primary constituent of lemon grass known for its odor-active properties. It is part of a family of compounds that have been studied for their ability to modulate taste perception, particularly in reducing the bitterness of certain substances like caffeine. Although (R)-citronellic acid itself has shown some activity in reducing bitterness perception, it is less effective compared to its aldehyde counterpart, (R)-citronellal .

Synthesis Analysis

The synthesis of (R)-citronellic acid can be approached through various synthetic routes. One notable method involves the asymmetric synthesis of dihydroartemisinic acid from (R)-citronellal, which includes an intramolecular Stetter reaction. This reaction is catalyzed by a Rovis aminoindane-based N-heterocyclic carbene (NHC) and leads to a core substituted cyclohexanone framework. Further functional group manipulations and a late-stage ring-closing metathesis (RCM) reaction yield an advanced intermediate that can be used to synthesize dihydroartemisinic acid . Although this paper does not describe the synthesis of (R)-citronellic acid directly, the methods used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of (R)-citronellic acid is characterized by the presence of a hydrophobic carbon chain and a carboxylic acid functional group. The configuration of the methyl-branched carbon is crucial for its biological activity, as indicated by the (R)-configuration at carbon 3. This configuration is essential for the compound's interaction with taste receptors . Additionally, the enantioselective synthesis of 3-hydroxycitronellic acid, which is structurally related to (R)-citronellic acid, has been achieved through Sharpless epoxidation, showcasing the importance of stereochemistry in the synthesis of such compounds .

Chemical Reactions Analysis

(R)-citronellic acid's chemical reactivity is influenced by its functional groups and stereochemistry. While the paper on the enantioselective synthesis of 3-hydroxycitronellic acid does not directly discuss (R)-citronellic acid, it implies that similar strategies involving epoxidation and subsequent reduction and oxidation steps could be applied to synthesize (R)-citronellic acid derivatives . The compound's aldehyde precursor, (R)-citronellal, has been shown to interact with bitter taste receptors, suggesting that (R)-citronellic acid and its derivatives could also participate in similar biochemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-citronellic acid are not explicitly detailed in the provided papers. However, it can be inferred that the compound's ability to modulate taste perception is related to its physical properties, such as volatility, which allows it to interact with taste receptors. The chemical properties, including the presence of the carboxylic acid group and the hydrophobic carbon chain, contribute to its interaction with the TAS2R43 and TAS2R46 bitter taste receptors, albeit to a lesser extent than (R)-citronellal . The stereochemistry of the compound is also crucial for its biological activity, as seen in the synthesis of related compounds .

Scientific Research Applications

Synthesis of Marine Steroids

  • Total Synthesis of (+)-Aplykurodinone-1 : Utilizing (R)-citronellic acid, researchers achieved the total synthesis of this marine steroid with an impressive 19% overall yield, leveraging techniques like Ireland-Claisen rearrangement and intramolecular Michael addition (Xu, Wang, Qiu, & Xun, 2017).

Microbial Oxidation and Bioreactor Application

  • Microbial Oxidation and Double Coupling System : A study explored the conversion of (R)-citronellic acid using microbial oxidation, which is significant for producing optically active terpenoids (Oda, Sugai, & Ohta, 2000).
  • Liquid-Liquid Interface Cultivation System : This study applied (R)-citronellic acid in a unique cultivation system for bioconversions, emphasizing its role in biotechnological applications (Oda, Nakanishi, Ishikawa, & Baba, 2019).

Biotransformation and Biocatalysis

  • Lipase-Catalyzed Acidolysis : Demonstrating the biotechnological potential, (R)-citronellic acid was incorporated into phosphatidylcholine, indicating its potential as a nutraceutical (Rychlicka, Niezgoda, & Gliszczyńska, 2018).
  • Gold-Catalyzed Oxidation : A study utilized gold-containing supported catalysts to oxidize citronellal to citronellic acid, showcasing an innovative approach in chemical synthesis (Martín, Armbruster, Decker, Gedig, & Köckritz, 2008).

Sensory Studies and Food Chemistry

  • Attenuation of Caffeine Bitterness : In sensory studies, (R)-citronellic acid has been found to reduce the bitterness of caffeine, providing insights into the interaction of chemical senses (Suess, Brockhoff, Meyerhof, & Hofmann, 2016).

Additional Applications

  • Asymmetric Hydrogenation : Research on asymmetric hydrogenation of allylic alcohols using BINAP-ruthenium complexes highlighted the role of (R)-citronellic acid in achieving specific chemical structures (Takaya, Ohta, Inoue, Tokunaga, Kitamura, & Noyori, 2003).
  • Antifungal Applications : The vapor of citronellic acid has been tested for its antifungal properties against postharvest pathogens of citrus, opening avenues in agricultural applications (Wuryatmo, Klieber, & Scott, 2003).

Safety And Hazards

This involves researching the compound’s toxicity, any health hazards associated with its use or handling, and necessary safety precautions.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.


properties

IUPAC Name

(3R)-3,7-dimethyloct-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWSUKYXUMVMGX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426458
Record name (R)-(+)-Citronellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Citronellic acid

CAS RN

18951-85-4
Record name (R)-(+)-Citronellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-Citronellic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.34 g (2 mmoles) of geranic acid, 20 ml of methanol, and 0.39 g (2 mmoles) of dicyclohexylmethylamine. Then, 5.6 mg (0.007 mmole) of Ru((+)-BINAP)(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 12 hours at a hydrogen pressure of 100 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.34 g of citronellic acid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ru((+)-BINAP)(O2CCH3)2
Quantity
5.6 mg
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Citronellol is oxidized with a chromate-type oxidizing agent (e.g., Jones reagent) to the carboxylic acid which is then esterified to give an ester of citronellic acid. The double bond is converted into an epoxide by a peroxide as described in Step 4. And then, the epoxide is oxidatively cleaved with a periodate to give an aldehyde, which is converted into the olefinic compound by convention Wittig reaction using trimethylphosphonium bromide and a base. The compound thus prepared is condensed with dimethyl methylphosphonate in the presence of base to give the desired compound. When an optically active compound such as (S)-(-)-citronellol is used as a starting material and allowed to react in the same manner, (S)-dimethyl 2-oxo-4-methyl-7-octenylphosphonate is prepared.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Jones reagent
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
236
Citations
K Mori, S Kuwahara, HZ Levinson, AR Levinson - Tetrahedron, 1982 - Elsevier
Both (E)- and (Z)-isomers of (S)-14-methyl-8-hexadecenal (trogodermal) were synthesized from 100% optically pure (R)-(+)-citronellic acid. These antipodes of the khapra beetle …
Number of citations: 53 www.sciencedirect.com
S Oda, T Sugai, H Ohta - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
We have already reported that (RS)-citronellol [(RS)-1] can be optically resolved via a transacetylation with acetyl coenzyme A [acetyl-CoA] by the aid of alcohol acetyltransferase […
Number of citations: 10 www.journal.csj.jp
T Suzuki, J Ozaki, R Sugawara - Agricultural and biological …, 1983 - Taylor & Francis
Seven optically active analogues which were (4S)-,(8S)- and (4R)-analogues of the aggregation pheromone of the red flour beetle, Tribolium castaneum , were stereoselectively …
Number of citations: 33 www.tandfonline.com
E Wuryatmo, A Klieber, ES Scott - Journal of Agricultural and Food …, 2003 - ACS Publications
… All treatments except for R-citronellal and citronellic acid (R and S) at 2 μL L - 1 and R-citronellic acid at 6 μL L - 1 reduced cfu as compared to the water control. The vapor of citronellal …
Number of citations: 146 pubs.acs.org
B Xu, W Xun, T Wang, FG Qiu - Organic letters, 2017 - ACS Publications
Starting from (R)-citronellic acid and (R)-seudenol, the total synthesis of (+)-aplykurodinone-1, a highly degraded marine steroid, has been achieved in 11 steps and in 19% overall yield …
Number of citations: 10 pubs.acs.org
J Takahashi, K Mori, M Matsui - Agricultural and Biological …, 1979 - Taylor & Francis
The synthesis of natural and optically active utocopherol,(2R, 4'R, 8'R)-l, was of considerable recent research interest. IB)(2R, 6R)-(-)-2, 6, lO-Trimethylundecyl bromide 2 served as a …
Number of citations: 14 www.tandfonline.com
T SUZUKI, J KOZAKI, R SUGAWARA… - Applied Entomology and …, 1984 - jstage.jst.go.jp
The biological activities of seven optically active analogs of the aggregation pheromone of Tribolium castaneum stereoselectively synthesized from (R)-(+)-citronellic acid (100% ee) and…
Number of citations: 69 www.jstage.jst.go.jp
A Cavalieri, R Fischer, O Larkov… - Chemistry & …, 2014 - Wiley Online Library
Citronellal is one of the most prominent monoterpenes present in many essential oils. Low persistence of essential oils as bioherbicides has often been addressed because of the high …
Number of citations: 2 onlinelibrary.wiley.com
T Sato, T Kawara, A Nishizawa, T Fujisawa - Tetrahedron Letters, 1980 - Elsevier
Optically active terpene such as (R)-(+)-citronellol, (R)-(+)-pulegone or (S)-ar-turmerone is prepared in high enantiomeric excess from an intermediate, (R)-(+)-citronellic acid or (S)-(+)-3-…
Number of citations: 80 www.sciencedirect.com
S Oda, A Kato, N Matsudomi, H Ohta - Bioscience, biotechnology …, 1996 - Taylor & Francis
Microbial oxidation of racemic citronellol was done on the interface between a nutrient agar plate and decane (interface bioreactor). While Rhodococcus accumulated (R)-citronellal (21-…
Number of citations: 24 www.tandfonline.com

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